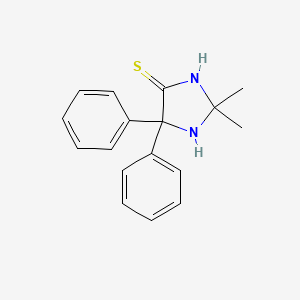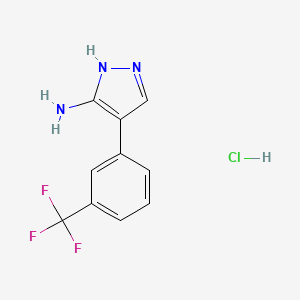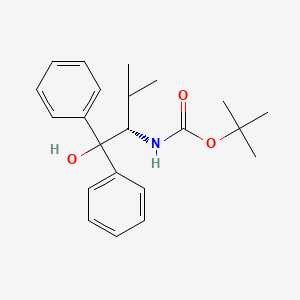
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate typically involves the protection of an amino group using tert-butyl carbamate. This can be achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the process can be conducted under both aqueous and anhydrous conditions .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be synthesized through the palladium-catalyzed reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base . This method is efficient and scalable, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Bases: Triethylamine, cesium carbonate
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound . The carbamate group can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate used in organic synthesis.
Uniqueness
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate is unique due to its chiral center and the presence of both hydroxy and diphenyl groups. These features enhance its reactivity and make it suitable for specific applications in asymmetric synthesis and chiral drug development .
Propiedades
Fórmula molecular |
C22H29NO3 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C22H29NO3/c1-16(2)19(23-20(24)26-21(3,4)5)22(25,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16,19,25H,1-5H3,(H,23,24)/t19-/m0/s1 |
Clave InChI |
FCZMSASMHPDGEJ-IBGZPJMESA-N |
SMILES isomérico |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
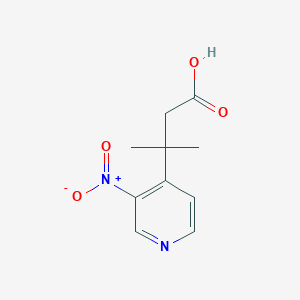
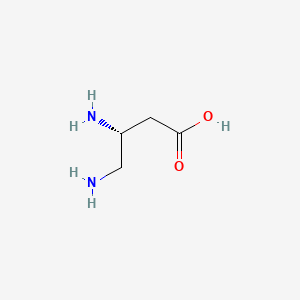

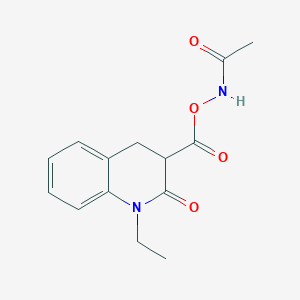
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
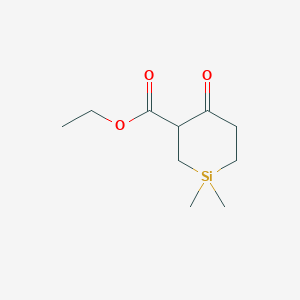

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
